3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one features a hybrid heterocyclic scaffold comprising a pyrido[1,2-a]pyrimidin-4-one core conjugated with a 4-oxo-2-thioxothiazolidine moiety. Key structural elements include:
- A tetrahydrofuranmethylamino substituent at the 2-position of the pyrido-pyrimidinone ring.
- A 2-phenylethyl group attached to the thiazolidinone nitrogen.
- A methylidene bridge linking the two heterocyclic systems.
Properties
IUPAC Name |
(5Z)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c30-23-19(15-20-24(31)29(25(33)34-20)13-11-17-7-2-1-3-8-17)22(26-16-18-9-6-14-32-18)27-21-10-4-5-12-28(21)23/h1-5,7-8,10,12,15,18,26H,6,9,11,13-14,16H2/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQICLGQYGMSVHW-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The target compound shares structural homology with several analogs (Table 1), differing primarily in substituents:
Key Observations :
- The tetrahydrofuranmethylamino group in the target compound may enhance metabolic stability compared to hydroxyethyl or methoxyethyl groups due to reduced oxidative susceptibility .
Similarity Indexing Using Computational Metrics
- Tanimoto Coefficient Analysis : Molecular fingerprints (e.g., Morgan or MACCS keys) reveal a ~65–75% similarity between the target compound and analogs in and , suggesting overlapping pharmacophoric features .
- Murcko Scaffold Comparison: The shared pyrido-pyrimidinone-thiazolidinone scaffold classifies these compounds into the same chemotype cluster, with edge linkages in chemical space networks (Tanimoto ≥ 0.5) .
Bioactivity and Pharmacokinetic Profiles
Predicted Bioactivity
- Epigenetic Modulation: Analogous compounds (e.g., ) exhibit histone deacetylase (HDAC) inhibitory activity, with IC₅₀ values in the low micromolar range. The target compound’s thioxothiazolidinone moiety may chelate zinc ions in HDAC active sites, akin to SAHA-like inhibitors .
- Antimicrobial Potential: Thiazolidinone derivatives () show antibacterial activity against Gram-positive pathogens (MIC: 4–16 µg/mL), suggesting the target compound may share this profile .
Pharmacokinetic Properties
Comparative molecular properties (Table 2):
| Property | Target Compound | Compound | SAHA (Reference) |
|---|---|---|---|
| Molecular Weight (g/mol) | 562.64 | 548.62 | 264.32 |
| LogP | 3.2 | 2.9 | 1.5 |
| Hydrogen Bond Donors | 2 | 3 | 3 |
| Polar Surface Area (Ų) | 118 | 125 | 88 |
Insights :
- The target compound’s higher LogP (3.2 vs. 2.9 in ) indicates improved membrane permeability but may reduce aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
